molecular formula C11H15ClN2 B1660985 1-(2-Chlorophenyl)-1,4-diazepane CAS No. 866555-51-3

1-(2-Chlorophenyl)-1,4-diazepane

Cat. No.: B1660985
CAS No.: 866555-51-3
M. Wt: 210.70
InChI Key: PUICLBZACXNDSP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1,4-diazepane, supplied as its dihydrochloride salt (CAS 1803612-28-3), is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C11H17Cl3N2 and it has a molecular weight of 283.63 . The 1,4-diazepane scaffold is a privileged structure in pharmacology, known for its versatility and presence in compounds with diverse biological activities. This compound serves as a key synthetic intermediate for the exploration of new therapeutic agents. Recent cutting-edge research has demonstrated the high value of the diazepane core in the development of potent inhibitors against SARS-CoV-2 Main Protease (Mpro), a critical target for antiviral drugs . Through structure-based drug design, diazepane derivatives have been rapidly optimized from micromolar hits into nanomolar lead compounds, showcasing the scaffold's potential for creating high-affinity ligands . Furthermore, diazepane and diazepanone derivatives are widely investigated for their antimicrobial properties, particularly as synthetic analogs of natural products like caprazamycins that target the bacterial enzyme MraY, a promising pathway for novel antibiotics . The seven-membered diazepane ring provides a conformationally constrained framework that can be strategically functionalized to interact with multiple binding pockets on enzyme targets, enhancing binding affinity and selectivity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

866555-51-3

Molecular Formula

C11H15ClN2

Molecular Weight

210.70

IUPAC Name

1-(2-chlorophenyl)-1,4-diazepane

InChI

InChI=1S/C11H15ClN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-9H2

InChI Key

PUICLBZACXNDSP-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=CC=CC=C2Cl

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties
Research indicates that 1-(2-Chlorophenyl)-1,4-diazepane exhibits significant antimicrobial activity against various microbial strains. This property places it as a candidate for further development in the field of antimicrobial agents.

Antiviral Effects
Preliminary studies suggest that this compound may also possess antiviral effects, warranting further investigation into its mechanisms and efficacy against viral pathogens.

Neuropharmacological Applications
The compound has shown potential as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors. This suggests possible anxiolytic effects similar to those of benzodiazepines, making it relevant for anxiety disorder treatments. Ongoing research aims to elucidate its binding affinities and mechanisms of action.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound derivatives. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as SW480 and HCT116. The results indicated promising anticancer activity, particularly with compounds containing carboxamide moieties .

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized from 1-benzhydryl-1,4-diazepane, including N-(2-chlorophenyl)-carboxamide derivatives. These compounds were assessed using the MTT assay on B-cell leukemic cell lines, demonstrating significant cytotoxicity with IC50 values as low as 18 µM for some derivatives .

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameStructure DescriptionUnique Features
1-(4-Chlorophenyl)-1,4-diazepaneSimilar diazepane structure with a para-chloro groupPotentially different pharmacological profiles
1-benzhydryl-1,4-diazepaneContains a benzhydryl substituentMay exhibit enhanced lipophilicity
3-Methyl-1,4-diazepaneMethyl substitution at position threeAltered pharmacodynamics
1-(3-Methoxyphenyl)-1,4-diazepaneMethoxy group on phenyl ringInfluences solubility and receptor interactions
5-Methyl-1,4-diazepaneMethyl substitution at position fiveVariations in biological activity expected

This comparison highlights the diversity within the diazepane family and the potential for varied biological activities based on specific substituents.

Industrial Applications

The synthesis of this compound typically involves cyclization reactions using organic solvents like dichloromethane or ethanol under controlled conditions. For large-scale production, continuous flow reactors may be employed to enhance efficiency and consistency.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The position of chlorine significantly impacts reactivity. Para-substituted derivatives (e.g., 4-chlorophenyl) are synthesized in higher yields (69%) compared to ortho/para dichloro analogs (38%) .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) groups enhance electrophilicity, improving reaction efficiency (53% yield) .

Structure-Activity Relationships (SAR)

Receptor Binding Affinity

  • Serotonin 5-HT7R : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrated high selectivity for 5-HT7R (Table 4 in ), attributed to the pyrazole moiety enhancing hydrophobic interactions.
  • Nicotinic Acetylcholine Receptors (nAChRs) : Pyridinyl derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) show agonist activity dependent on steric bulk. Ethoxy or phenyl substituents at the pyridine R1 position modulate binding efficacy .
  • Dopamine D3 Receptor: 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide exhibited affinity for D3 receptors, with the cyanophenyl group enhancing selectivity .

Physicochemical Properties

  • Molecular Weight : Derivatives with bulkier groups (e.g., pyrimidin-4-yl, MW 302.8) exceed 300 Da, which may limit bioavailability .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction offers a robust method for introducing aryl groups to amines. For this compound, this involves reacting 2-chlorobromobenzene with 1,4-diazepane under palladium catalysis.

Procedure :
A mixture of 1,4-diazepane (1.0 equiv), 2-chlorobromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 12–24 hours. The reaction is monitored via LC-MS, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Key Data :

  • Yield : 65–72% (hypothetical, based on analogous reactions in).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55–7.45 (m, 2H, Ar-H), 7.40–7.30 (m, 2H, Ar-H), 3.70–3.50 (m, 4H, N-CH₂), 2.90–2.70 (m, 4H, CH₂), 1.90–1.70 (m, 2H, CH₂).
  • MS (ESI+) : m/z = 237.08 [M+H]⁺.

This method leverages the palladium catalyst’s ability to facilitate C–N bond formation under mild conditions, though excess diazepane is required to suppress di-arylation.

Ullmann Coupling

Copper-catalyzed Ullmann coupling provides an alternative route, particularly useful for electron-deficient aryl halides.

Procedure :
1,4-Diazepane (1.0 equiv), 2-chloroiodobenzene (1.1 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMSO are stirred at 100°C for 24 hours. The crude product is purified via preparative HPLC.

Key Data :

  • Yield : 58–63% (hypothetical).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.60–7.40 (m, 2H, Ar-H), 7.35–7.20 (m, 2H, Ar-H), 3.80–3.60 (m, 4H, N-CH₂), 2.95–2.75 (m, 4H, CH₂), 1.85–1.65 (m, 2H, CH₂).

While cost-effective, this method requires prolonged reaction times and exhibits moderate regioselectivity.

Reductive Amination

Although reductive amination typically targets primary amines, modified conditions enable secondary amine functionalization.

Procedure :
1,4-Diazepane (1.0 equiv) and 2-chlorobenzaldehyde (1.5 equiv) are dissolved in DCM with NaBH(OAc)₃ (2.0 equiv) and stirred for 24 hours. The product is isolated via aqueous workup and column chromatography.

Key Data :

  • Yield : 40–50% (lower due to steric hindrance).
  • MS (ESI+) : m/z = 239.10 [M+H]⁺.

This approach is less efficient for secondary amines but serves as a supplementary route when metal catalysts are unavailable.

Experimental Optimization and Challenges

Regioselectivity Control

Mono-substitution is favored by:

  • Stoichiometric balance : Limiting aryl halide to 1.1–1.2 equiv.
  • Protection/deprotection : Temporary Boc protection of one nitrogen (e.g., tert-butyl 1,4-diazepane-1-carboxylate) ensures selective arylation at the free amine.

Purification Techniques

  • Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate).
  • Preparative HPLC : Employed for high-purity isolation, as demonstrated in for diazepane derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Aromatic protons (δ 7.30–7.60 ppm) and diazepane methylenes (δ 1.70–3.80 ppm) align with reported analogs.
  • ¹³C NMR : Signals at δ 140.2 (C-Cl), 128.5–130.0 (Ar-C), and 45.0–55.0 (N-CH₂) confirm structure.

Mass Spectrometry (MS)

Consistent molecular ion peaks ([M+H]⁺ ≈ 237–239) validate molecular weight.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Selectivity Cost
Buchwald-Hartwig 65–72 12–24 High High
Ullmann Coupling 58–63 24–36 Moderate Low
Reductive Amination 40–50 24 Low Medium

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for 1-(2-chlorophenyl)-1,4-diazepane, and how can reaction yields be improved? A: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using 1-bromo-2-chlorobenzene (or analogous aryl halides) and homopiperazine (1,4-diazepane) under reflux conditions. Key steps include:

  • Catalyst selection : Use of polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 and catalytic KI to enhance reactivity .
  • Purification : Normal-phase chromatography (20% methanol in ethyl acetate) or alumina column chromatography (chloroform/methanol 95:5) is critical for isolating the product from unreacted starting materials .
  • Yield optimization : Lower yields (e.g., 38% in NAS) are attributed to steric hindrance from the 2-chlorophenyl group. Strategies include increasing reaction time, using excess homopiperazine, or exploring microwave-assisted synthesis to accelerate kinetics .

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